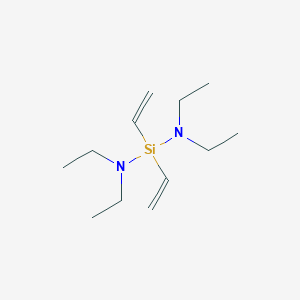
1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(diethylamino)divinylsilane is an organosilicon compound that has gained attention in various scientific and industrial fields. This compound is characterized by the presence of two diethylamino groups and two vinyl groups attached to a silicon atom. It is known for its versatility and reactivity, making it a valuable precursor in the synthesis of silicon-containing materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylamino)divinylsilane typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with vinyltrichlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:
Vinyltrichlorosilane+2Diethylamine→Bis(diethylamino)divinylsilane+2Hydrochloric acid
The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)divinylsilane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solvent-free processes has also been explored to reduce environmental impact and improve the purity of the final product .
化学反应分析
Types of Reactions
Bis(diethylamino)divinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silicon-containing alcohols or ketones.
Reduction: The compound can be reduced to form silicon-containing hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bis(diethylamino)divinylsilane can yield silicon-containing alcohols, while reduction can produce silicon hydrides .
科学研究应用
Bis(diethylamino)divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its reactivity makes it suitable for various polymerization reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
作用机制
The mechanism of action of bis(diethylamino)divinylsilane involves its ability to form strong bonds with other elements, particularly oxygen and nitrogen. This property makes it an effective precursor for the formation of silicon-oxygen and silicon-nitrogen bonds. The compound’s reactivity is attributed to the presence of the vinyl and diethylamino groups, which facilitate various chemical transformations .
相似化合物的比较
Similar Compounds
Bis(diethylamino)silane: Similar in structure but lacks the vinyl groups, making it less reactive in certain polymerization reactions.
Bis(dimethylamino)divinylsilane: Contains dimethylamino groups instead of diethylamino groups, which can affect its reactivity and the properties of the resulting materials.
Tris(dimethylamino)silane: Contains three dimethylamino groups, making it more reactive but also more challenging to handle due to its higher volatility
Uniqueness
Bis(diethylamino)divinylsilane is unique due to the presence of both diethylamino and vinyl groups, which provide a balance of reactivity and stability. This makes it a versatile precursor for a wide range of applications, from material synthesis to biomedical research .
属性
CAS 编号 |
127410-30-4 |
|---|---|
分子式 |
C12H26N2Si |
分子量 |
226.43 g/mol |
IUPAC 名称 |
N-[diethylamino-bis(ethenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H26N2Si/c1-7-13(8-2)15(11-5,12-6)14(9-3)10-4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
FYYCXYLMGPRWLV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)[Si](C=C)(C=C)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
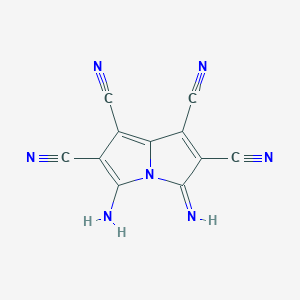


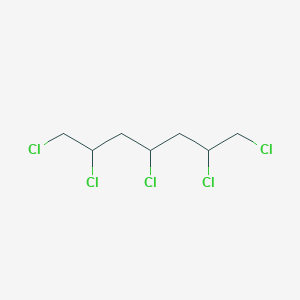
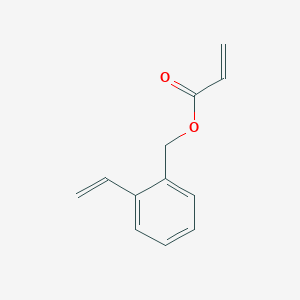

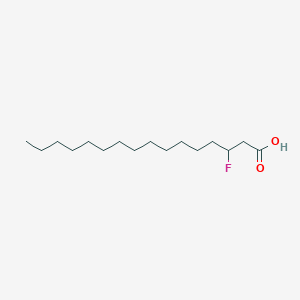
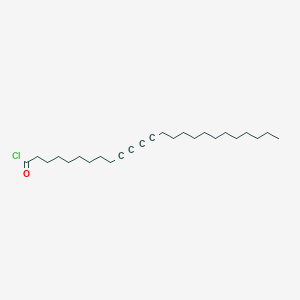

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
